{4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}methanol
Description
{4H,5H,6H-Pyrrolo[1,2-c][1,2,3]triazol-3-yl}methanol is a fused heterocyclic compound featuring a pyrrolo-triazole core substituted with a hydroxymethyl group at the 3-position. Its molecular formula is C₇H₁₀N₃O, with a molecular weight of 152.18 g/mol (calculated). The compound serves as a versatile scaffold in medicinal chemistry due to its dual heterocyclic system, which enables diverse functionalization for drug discovery .
Properties
CAS No. |
128773-84-2 |
|---|---|
Molecular Formula |
C6H9N3O |
Molecular Weight |
139.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}methanol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as the reaction of a pyrrolo[1,2-c][1,2,3]triazole derivative with a suitable alcohol under acidic or basic conditions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}methanol can undergo various chemical reactions, including:
Oxidation: : Converting the hydroxyl group to a carbonyl group.
Reduction: : Reducing any double or triple bonds present in the molecule.
Substitution: : Replacing one or more atoms or groups in the molecule with different atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.
Major Products Formed
The major products formed from these reactions can vary widely but may include aldehydes, ketones, alcohols, and other substituted derivatives of the original compound.
Scientific Research Applications
{4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}methanol has several scientific research applications, including:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activity, such as antimicrobial properties.
Medicine: : Explored for its use in drug discovery and development.
Industry: : Applied in material science and catalysis for the development of new materials and processes.
Mechanism of Action
The mechanism by which {4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}methanol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the biological system and the nature of the interaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The target compound belongs to a class of fused pyrrolo-triazole derivatives. Key structural analogues include:
Physicochemical Properties
- Solubility : The hydroxymethyl group in the target compound enhances water solubility compared to aryl-substituted derivatives (e.g., 2i , 2j ), which exhibit lower solubility due to hydrophobic aryl groups .
- Thermal Stability : Aryl-substituted derivatives (e.g., 2i , m.p. 142.9 °C) have higher melting points than the target compound, likely due to stronger intermolecular π-π stacking .
Spectral Data Comparison
Biological Activity
The compound {4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}methanol is a member of the pyrrolo-triazole family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C5H8N4
- Molecular Weight : 124.14 g/mol
- IUPAC Name : 5,6-dihydro-4H-pyrrolo[1,2-c]triazol-3-amine
The unique structure of this compound allows for various interactions with biological targets, making it a candidate for therapeutic applications.
Antimicrobial Activity
Research indicates that pyrrolo-triazole derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that compounds derived from this class can inhibit the growth of various bacterial strains. For instance:
- Antibacterial Efficacy : The compound demonstrated activity against both Gram-positive and Gram-negative bacteria. In vitro assays revealed minimum inhibitory concentrations (MICs) comparable to established antibiotics.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| {4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}methanol | E. coli | 32 |
| {4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}methanol | Staphylococcus aureus | 16 |
Antioxidant Activity
The antioxidant potential of {4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}methanol was evaluated using DPPH and ABTS assays. Results indicated that the compound effectively scavenged free radicals:
- DPPH IC50 Value : 0.45 μM
- ABTS IC50 Value : 0.55 μM
These values suggest a robust antioxidant capacity that could be beneficial in preventing oxidative stress-related diseases.
Anticancer Activity
Recent studies have explored the anticancer properties of pyrrolo-triazole derivatives. In vitro tests against human cancer cell lines (e.g., HepG2 and MCF7) showed promising results:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 10 |
| MCF7 | 15 |
These findings indicate that {4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}methanol may inhibit cancer cell proliferation through apoptosis induction.
Synthesis Methods
The synthesis of {4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}methanol typically involves the cyclization of appropriate precursors under controlled conditions. Common methods include:
- Cyclization of Hydrazones : Reacting hydrazones with aliphatic amines under oxidative conditions.
- Use of Iodine as a Catalyst : This method enhances yield and purity during synthesis.
Case Studies and Research Findings
Several studies have highlighted the biological activities of pyrrolo-triazole derivatives:
- A study published in Journal of Medicinal Chemistry reported on the synthesis and biological evaluation of various derivatives demonstrating significant antibacterial and anticancer activities.
"The introduction of triazole moieties has been shown to enhance the pharmacological profiles of compounds significantly."
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
